Cas no 57441-74-4 (6,7-Dimethoxy-1-indanone)

6,7-Dimethoxy-1-indanone is a substituted indanone derivative characterized by its dimethoxy functional groups at the 6 and 7 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its rigid indanone scaffold and electron-rich methoxy substituents make it valuable for constructing complex heterocyclic structures. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile allows for selective modifications, enabling applications in medicinal chemistry and materials science. High-purity grades are available to ensure reproducibility in research and industrial processes.
6,7-Dimethoxy-1-indanone structure
6,7-Dimethoxy-1-indanone structure
商品名:6,7-Dimethoxy-1-indanone
CAS番号:57441-74-4
MF:C11H12O3
メガワット:192.2112
MDL:MFCD09264513
CID:366335
PubChem ID:15292475

6,7-Dimethoxy-1-indanone 化学的及び物理的性質

名前と識別子

    • 6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one
    • 1H-Inden-1-one,2,3-dihydro-6,7-dimethoxy-
    • 6,7-DIMETHOXY-1-INDANONE
    • 6,7-dimethoxy-2,3-dihydroinden-1-one
    • 6,7-Dimethoxyindan-1-one
    • 1H-Inden-1-one,2,3-dihydro-6,7-dimethoxy
    • 6,7-Dimethoxy-1-indanon
    • 6,7-Dimethoxyindan-1-on
    • AM1087
    • 6,7-Dimethoxy-indan-1-one
    • 8457AB
    • FCH868149
    • AX8235284
    • 1H-Inden-1-one, 2,3-dihydro-6,7-dimethoxy-
    • 441D744
    • AC-22552
    • 57441-74-4
    • A852394
    • DTXSID60571064
    • AKOS006330137
    • AS-58107
    • FT-0687295
    • SCHEMBL4685474
    • F52815
    • DB-011461
    • 2,3-Dihydro-6,7-dimethoxy-1H-inden-1-one
    • 2,3-Dihydro-6,7-dimethoxy-1H-inden-1-one;
    • 95U88JD4F3
    • 6,7-Dimethoxy-1-indanone
    • MDL: MFCD09264513
    • インチ: 1S/C11H12O3/c1-13-9-6-4-7-3-5-8(12)10(7)11(9)14-2/h4,6H,3,5H2,1-2H3
    • InChIKey: UUUDFFGGORMLAR-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C([H])C2=C1C(C([H])([H])C2([H])[H])=O)OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 192.07900
  • どういたいしつりょう: 192.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • PSA: 35.53000
  • LogP: 1.83270

6,7-Dimethoxy-1-indanone セキュリティ情報

6,7-Dimethoxy-1-indanone 税関データ

  • 税関コード:2914509090
  • 税関データ:

    中国税関コード:

    2914509090

    概要:

    2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

6,7-Dimethoxy-1-indanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D470530-250mg
6,7-Dimethoxy-1-indanone
57441-74-4
250mg
$ 230.00 2023-09-07
TRC
D470530-1000mg
6,7-Dimethoxy-1-indanone
57441-74-4
1g
$707.00 2023-05-18
Chemenu
CM268584-1g
6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one
57441-74-4 95%
1g
$*** 2023-03-31
1PlusChem
1P00E9P2-1g
6,7-DIMETHOXY-1-INDANONE
57441-74-4 95%
1g
$276.00 2023-12-16
Aaron
AR00E9XE-1g
6,7-Dimethoxy-1-indanone
57441-74-4 95%
1g
$260.00 2025-01-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS1914-100mg
6,7-dimethoxy-2,3-dihydro-1H-inden-1-one
57441-74-4 95%
100mg
¥415.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS1914-25g
6,7-dimethoxy-2,3-dihydro-1H-inden-1-one
57441-74-4 95%
25g
¥14997.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS1914-250mg
6,7-dimethoxy-2,3-dihydro-1H-inden-1-one
57441-74-4 95%
250mg
¥698.0 2024-04-18
A2B Chem LLC
AG64950-1g
6,7-DIMETHOXY-1-INDANONE
57441-74-4 95%
1g
$565.00 2024-04-19
eNovation Chemicals LLC
Y1049157-1g
6,7-DIMETHOXY-1-INDANONE
57441-74-4 95%
1g
$260 2025-02-19

6,7-Dimethoxy-1-indanone 関連文献

6,7-Dimethoxy-1-indanoneに関する追加情報

6,7-Dimethoxy-1-indanone: A Comprehensive Overview

6,7-Dimethoxy-1-indanone, also known by its CAS number CAS No. 57441-74-4, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indanones, which are bicyclic structures consisting of a benzene ring fused to a ketone-containing cyclohexene ring. The presence of two methoxy groups at the 6 and 7 positions of the indanone framework imparts unique chemical and biological properties to this molecule.

The synthesis of 6,7-Dimethoxy-1-indanone typically involves multi-step organic reactions, often utilizing directed metallation or oxidation techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. These improvements have made 6,7-Dimethoxy-1-indanone more accessible for both academic research and industrial applications.

In terms of chemical properties, 6,7-Dimethoxy-1-indanone exhibits a high degree of stability under standard conditions. Its methoxy substituents contribute to increased solubility in polar solvents and modulate the electronic environment of the molecule, influencing its reactivity in various chemical transformations. This makes it an ideal precursor for the synthesis of more complex molecules, particularly in drug discovery programs.

The biological activity of 6,7-Dimethoxy-1-indanone has been extensively studied in recent years. Research indicates that this compound possesses potent antioxidant properties, which could be harnessed in the development of novel therapeutic agents targeting oxidative stress-related diseases. Additionally, studies have shown that 6,7-Dimethoxy-1-indanone exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as an antitumor agent.

In the context of material science, 6,7-Dimethoxy-1-indanone has been explored as a building block for advanced materials such as organic semiconductors and stimuli-responsive polymers. Its ability to undergo reversible redox reactions makes it a promising candidate for applications in energy storage devices like batteries and supercapacitors.

The growing interest in CAS No. 57441-74-4 can be attributed to its diverse functional groups and structural flexibility. Researchers are continuously investigating new synthetic pathways and exploring its potential applications in areas such as agrochemicals and biotechnology. Collaborative efforts between academia and industry have further accelerated the pace of discovery, leading to groundbreaking findings that expand our understanding of this compound's utility.

In conclusion, 6,7-Dimethoxy-1-indanone, with its unique chemical structure and multifaceted properties, stands as a testament to the ingenuity of modern organic chemistry. As research into this compound continues to evolve, it is anticipated that new breakthroughs will emerge, solidifying its role as a cornerstone in various scientific disciplines.

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Amadis Chemical Company Limited
(CAS:57441-74-4)6,7-Dimethoxy-1-indanone
A852394
清らかである:99%/99%/99%/99%
はかる:1.0g/5.0g/10.0g/25.0g
価格 ($):187.0/563.0/940.0/1879.0